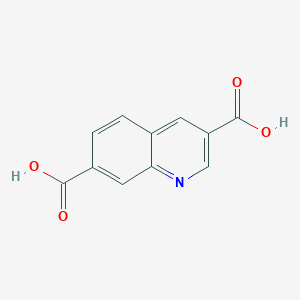

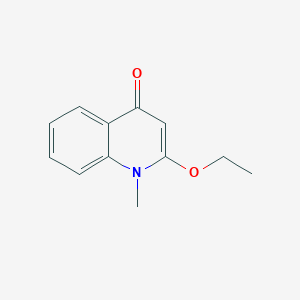

(1S,2R,3S,4R)-4-(6-aminopurin-9-yl)cyclopentane-1,2,3-triol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

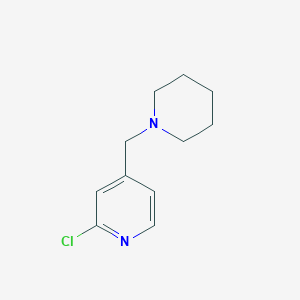

(1S,2R,3S,4R)-4-(6-aminopurin-9-yl)cyclopentane-1,2,3-triol, commonly known as acyclovir, is an antiviral medication used to treat herpes simplex virus (HSV) infections, varicella-zoster virus (VZV) infections, and Epstein-Barr virus (EBV) infections. It was first synthesized in the 1970s and has since become a widely used antiviral drug.

Mecanismo De Acción

Acyclovir is a nucleoside analogue, meaning it mimics the structure of a nucleoside, a building block of DNA. When the virus attempts to replicate its DNA, acyclovir is incorporated into the viral DNA chain, causing premature termination of the chain and preventing further replication.

Efectos Bioquímicos Y Fisiológicos

Acyclovir has a low toxicity profile and is generally well-tolerated in patients. Its main side effect is mild gastrointestinal upset. Acyclovir is metabolized by the liver and excreted in the urine. It has a short half-life of approximately 3 hours and is administered orally or intravenously.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Acyclovir is a valuable tool for studying viral replication and the mechanism of action of antiviral drugs. Its specific activity against (1S,2R,3S,4R)-4-(6-aminopurin-9-yl)cyclopentane-1,2,3-triol, VZV, and EBV allows for targeted studies of these viruses. However, its high cost and complex synthesis method may limit its use in some research settings.

Direcciones Futuras

1. Development of new nucleoside analogues with improved activity against a broader range of viruses.

2. Investigation of the potential use of acyclovir in the treatment of other viral infections, such as CMV and HPV.

3. Study of the long-term effects of acyclovir use, particularly in immunocompromised patients.

4. Development of new methods for synthesizing acyclovir that are more cost-effective and scalable.

5. Investigation of the potential use of acyclovir in combination with other antiviral drugs to improve efficacy and reduce the development of drug resistance.

Métodos De Síntesis

Acyclovir is synthesized from guanine, a naturally occurring nucleobase found in DNA and RNA. The synthesis involves several steps, including the protection of the guanine nitrogen atoms, the formation of a cyclopentane ring, and the deprotection of the nitrogen atoms to yield acyclovir. The synthesis is complex and requires specialized equipment and expertise.

Aplicaciones Científicas De Investigación

Acyclovir has been extensively studied for its antiviral activity against (1S,2R,3S,4R)-4-(6-aminopurin-9-yl)cyclopentane-1,2,3-triol, VZV, and EBV. It works by inhibiting the viral DNA polymerase, preventing the virus from replicating and spreading. Acyclovir has also been studied for its potential use in the treatment of other viral infections, such as cytomegalovirus (CMV) and human papillomavirus (HPV).

Propiedades

Número CAS |

142635-42-5 |

|---|---|

Nombre del producto |

(1S,2R,3S,4R)-4-(6-aminopurin-9-yl)cyclopentane-1,2,3-triol |

Fórmula molecular |

C10H13N5O3 |

Peso molecular |

251.24 g/mol |

Nombre IUPAC |

(1S,2R,3S,4R)-4-(6-aminopurin-9-yl)cyclopentane-1,2,3-triol |

InChI |

InChI=1S/C10H13N5O3/c11-9-6-10(13-2-12-9)15(3-14-6)4-1-5(16)8(18)7(4)17/h2-5,7-8,16-18H,1H2,(H2,11,12,13)/t4-,5+,7+,8-/m1/s1 |

Clave InChI |

VFKHECGAEJNAMV-HETMPLHPSA-N |

SMILES isomérico |

C1[C@H]([C@@H]([C@@H]([C@H]1O)O)O)N2C=NC3=C(N=CN=C32)N |

SMILES |

C1C(C(C(C1O)O)O)N2C=NC3=C(N=CN=C32)N |

SMILES canónico |

C1C(C(C(C1O)O)O)N2C=NC3=C(N=CN=C32)N |

Sinónimos |

(+-)-(1 alpha,2 beta,3 beta,4 alpha)-4-(6-amino-9H-purin-9-yl)-1,2,3-cyclopentanetriol 4-(6-amino-9H-purin-9-yl)-1,2,3-cyclopentanetriol 4-(6-amino-9H-purin-9-yl)cyclopentane-1,2,3-triol 5'-noraristeromycin noraristeromycin |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Cyclopropanecarboxylic acid, 1-[[(1-methylethoxy)carbonyl]amino]-, methyl ester (9CI)](/img/structure/B136535.png)

![Cyclopropanecarboxylic acid, 2-oxiranyl-, methyl ester, [1R-[1alpha,2alpha(S*)]]-(9CI)](/img/structure/B136538.png)